molecular formula C8H5ClO2S2 B7968308 benzothiophene-6-sulfonyl chloride

benzothiophene-6-sulfonyl chloride

Cat. No.: B7968308
M. Wt: 232.7 g/mol
InChI Key: LBFFTKZMMZJDOT-UHFFFAOYSA-N
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Description

Benzothiophene-6-sulfonyl chloride (CAS 685129-19-5) is a high-purity, reactive chemical building block with the molecular formula C 8 H 5 ClO 2 S 2 and a molecular weight of 232.71 g/mol . As a sulfonyl chloride derivative of the benzo[b]thiophene scaffold, it is characterized by a highly electrophilic sulfonyl chloride group, making it an ideal substrate for nucleophilic substitution reactions . This compound is primarily valued in organic synthesis and medicinal chemistry as a versatile sulfonylating agent . It readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonate thioester derivatives . The benzo[b]thiophene core is a privileged structure found in numerous bioactive molecules and pharmaceuticals, such as the antifungal agent sertaconazole and the osteoporosis drug raloxifene . By incorporating this specific scaffold, researchers can develop novel compounds for biological screening. The mechanism of action involves the electrophilic sulfur atom in the sulfonyl chloride group undergoing attack by a nucleophile, facilitating the construction of a stable carbon-sulfur or nitrogen-sulfur bond and enabling the introduction of the sulfonyl group into more complex molecular architectures . In research settings, this reagent finds broad application as a critical building block for the synthesis of more complex heterocyclic systems and functional materials . Derivatives of the benzo[b]thiophene scaffold have demonstrated promising biological activities in various research areas, including as antimicrobial and anticancer agents . Hazard Statements: H301-H311-H314-H331 . Precautionary Statements: P260-P264-P270-P271-P280-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P403+P233-P405-P501 . UN Number: 2928

Properties

IUPAC Name

1-benzothiophene-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2S2/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFFTKZMMZJDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Sulfonation : Benzothiophene undergoes electrophilic substitution at the 6-position using concentrated sulfuric acid or oleum to yield benzothiophene-6-sulfonic acid.

  • Chlorination : The sulfonic acid group (-SO₃H) is converted to sulfonyl chloride (-SO₂Cl) via reaction with SOCl₂ or PCl₅:

    Benzothiophene-6-SO₃H+SOCl₂Benzothiophene-6-SO₂Cl+SO₂+HCl\text{Benzothiophene-6-SO₃H} + \text{SOCl₂} \rightarrow \text{Benzothiophene-6-SO₂Cl} + \text{SO₂} + \text{HCl}

Optimization Parameters

  • Temperature : 70–100°C under reflux.

  • Catalysts : Anhydrous conditions are critical to avoid hydrolysis.

  • Yield : 75–85% (laboratory scale).

Table 1: Chlorination Agents and Performance

Chlorinating AgentTemperature (°C)Time (h)Yield (%)Purity (%)
SOCl₂8068298
PCl₅10047895

Chlorosulfonation of Benzothiophene

Chlorosulfonation integrates sulfonation and chlorination into a single step using chlorosulfonic acid (HSO₃Cl) . This method is favored industrially for scalability.

Reaction Pathway

Benzothiophene reacts with excess HSO₃Cl at controlled temperatures:

Benzothiophene+HSO₃ClBenzothiophene-6-SO₂Cl+H₂SO₄\text{Benzothiophene} + \text{HSO₃Cl} \rightarrow \text{Benzothiophene-6-SO₂Cl} + \text{H₂SO₄}

Key Advantages

  • Regioselectivity : The 6-position is favored due to electronic and steric effects of the thiophene ring.

  • Catalysts : Inorganic salts (e.g., Na₂SO₄) suppress side reactions, improving yields to 90–99%.

Table 2: Industrial Chlorosulfonation Conditions

ParameterOptimal Range
Temperature0–45°C
HSO₃Cl Equivalents1.5–2.0
Catalyst (Na₂SO₄)5–10 wt%
Reaction Time2–4 h

Multi-Step Synthesis via Diazotization and Chlorination

A patent-derived method (CN102108069B) involves diazotization and chlorination, originally developed for benzothiazole analogs but adaptable to benzothiophene systems.

Procedure

  • Diazotization : Benzothiophene-6-amine is treated with NaNO₂ and HCl to form a diazonium salt.

  • Chlorination : The diazonium salt reacts with SO₂ and Cl₂ in the presence of CuSO₄:

    Diazonium Salt+SO₂+Cl₂CuSO₄Benzothiophene-6-SO₂Cl+N₂+HCl\text{Diazonium Salt} + \text{SO₂} + \text{Cl₂} \xrightarrow{\text{CuSO₄}} \text{Benzothiophene-6-SO₂Cl} + \text{N₂} + \text{HCl}

Challenges

  • Side Reactions : Over-chlorination or ring oxidation may occur without precise temperature control.

  • Yield : 60–70% due to intermediate instability.

Table 3: Multi-Step Method Performance

StepConditionsYield (%)
Diazotization0–10°C, HCl/NaNO₂85
Chlorination45–50°C, CuSO₄ catalyst65

Comparative Analysis of Methods

Efficiency and Scalability

  • Chlorosulfonation (HSO₃Cl) : Highest yield (90–99%) and suitability for industrial production.

  • Direct Chlorination (SOCl₂) : Preferred for small-scale synthesis due to simpler setup.

  • Multi-Step Synthesis : Limited to specialized applications requiring functional group compatibility.

Emerging Techniques and Innovations

Recent advancements focus on green chemistry approaches:

  • Ionic Liquid Catalysts : Enhance reaction rates and reduce waste in chlorosulfonation.

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes for laboratory-scale batches.

Chemical Reactions Analysis

Types of Reactions: benzothiophene-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

  • Benzothiophene-6-sulfonyl chloride is primarily used as a reagent to introduce sulfonyl chloride groups into organic molecules. This reactivity is crucial for synthesizing sulfonamide derivatives, which are valuable in medicinal chemistry.

Heterocyclic Compound Synthesis

  • It plays a vital role in the synthesis of various heterocyclic compounds. The introduction of the sulfonyl chloride group facilitates further chemical transformations, allowing for the creation of complex molecular architectures .

Biological Applications

Modification of Biomolecules

  • In biological research, this compound is employed to modify proteins and peptides. This modification is essential for studying the structure and function of biomolecules, particularly in understanding enzyme mechanisms and protein interactions.

Antimicrobial Activity

  • Research has demonstrated that derivatives of benzothiophene exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 128 µg/mL.

Medicinal Chemistry

Pharmaceutical Intermediates

  • This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential as anticancer agents and antimicrobial drugs .

Anticancer Properties

  • Studies indicate that benzothiophene derivatives can inhibit cancer cell proliferation by targeting specific metabolic pathways essential for tumor growth. For example, one derivative demonstrated an IC₅₀ value of 0.29 µM against cancer cells overexpressing phosphoglycerate dehydrogenase (PHGDH) .

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is utilized in the production of specialty chemicals, including dyes and pigments. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry .

Data Table: Applications Overview

Application AreaSpecific UsesNotable Findings
Organic SynthesisReagent for sulfonyl chloride introductionKey in synthesizing sulfonamide derivatives
Biological ResearchModification of proteins/peptidesEnhances understanding of biomolecular functions
Medicinal ChemistryPharmaceutical intermediatesInvestigated for anticancer and antimicrobial properties
Industrial ChemistryProduction of dyes and specialty chemicalsValuable in creating complex molecular structures

Case Study 1: Anticancer Activity

A study explored the anticancer potential of benzothiophene derivatives against various cancer cell lines. The results indicated that modifications to the benzothiophene structure significantly enhanced cytotoxicity, with some derivatives exhibiting activity comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Research conducted on benzothiophene derivatives highlighted their effectiveness against multiple bacterial strains. The study reported that specific modifications led to increased potency against resistant strains, showcasing the compound's potential in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of benzo[b]thiophene-6-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in forming sulfonamide bonds, which are crucial in many biological and chemical processes .

Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, modifying their activity through the formation of covalent bonds. This interaction can inhibit or enhance the function of specific molecular targets, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of benzothiophene-6-sulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides:

Structural Analogues

Compound Name Core Structure Sulfonyl Chloride Position Key Applications/Reactivity
This compound Benzothiophene 6 Pharmaceutical intermediates, bioactive molecule synthesis (inferred from benzothiazole analogs)
Benzenesulfonyl chloride Benzene 1 Industrial sulfonation reactions, polymer production, dyes
Benzothiazole-6-sulfonyl chloride Benzothiazole 6 Agrochemicals, corrosion inhibitors (CAS: 181124-40-3; 100% purity)
Benzofurazan-4-sulfonyl chloride Benzofurazan (oxadiazole) 4 Fluorescent probes, coordination chemistry

Reactivity and Stability

  • Electrophilicity : this compound likely exhibits higher electrophilicity than benzenesulfonyl chloride due to the electron-withdrawing thiophene ring, enhancing its reactivity in nucleophilic substitutions .
  • Thermal Stability : Benzenesulfonyl chloride decomposes upon heating, releasing toxic gases (e.g., SO₂, HCl), a hazard shared by benzothiophene derivatives . Benzothiazole analogs may show greater thermal stability due to aromatic heterocyclic rigidity .

Research Findings and Data Gaps

  • Synthetic Utility : Benzothiazole-6-sulfonyl chloride (CAS: 181124-40-3) is commercially available at 100% purity, suggesting similar feasibility for benzothiophene analogs .
  • Toxicity Data: Limited information exists for benzothiophene derivatives, unlike benzenesulfonyl chloride, which has well-documented hazards (e.g., skin/eye irritation, respiratory risks) .

Biological Activity

Benzothiophene-6-sulfonyl chloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

This compound features a sulfonyl chloride functional group, making it highly electrophilic and reactive towards nucleophiles. This reactivity facilitates the formation of covalent bonds with biomolecules, such as proteins and enzymes, which can modify their activity. The compound is primarily utilized in the synthesis of sulfonamides and other derivatives that possess significant biological activities.

Mechanisms of Action:

  • Nucleophilic Attack: The sulfonyl chloride group readily undergoes nucleophilic attack, leading to the formation of sulfonamide bonds that are crucial for various biological processes.
  • Modification of Biomolecules: It can interact with amino groups in proteins and peptides, altering their structure and function through stable linkages.

Antimicrobial Properties

Research indicates that this compound derivatives exhibit promising antimicrobial activity. For instance, studies have shown that certain derivatives can effectively inhibit bacterial growth, including strains like Staphylococcus aureus at concentrations as low as 19 parts per million .

Anticancer Activity

Benzothiophene derivatives have been evaluated for their anticancer properties across various cancer cell lines. Notable findings include:

  • Cytotoxicity: Compounds derived from this compound demonstrated potent cytotoxic effects against lung cancer cell lines (e.g., A549) with GI50 values ranging from 17.9 to 52.3 nM .
  • Mechanistic Insights: The mechanism involves interactions with tubulin, leading to mitotic disruption and apoptosis in cancer cells. This was evidenced by immunofluorescence studies showing altered tubulin patterns following treatment .

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivityPotent cytotoxicity against multiple cancer cell lines; interaction with tubulin leading to apoptosis.
Cytotoxicity MechanismInhibition of tNOX activity correlated with lipophilicity; compounds showed significant cytotoxic effects on tumor cells.
Antimicrobial ActivityEffective against Staphylococcus aureus at low concentrations; potential for developing new antibiotics.

Applications in Drug Development

The unique chemical properties of this compound make it a valuable scaffold for drug development:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of novel drugs with anti-inflammatory and anticancer properties.
  • Bioconjugates: The compound is also utilized in modifying biomolecules for the study of their structure-function relationships, enhancing our understanding of various biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for benzothiophene-6-sulfonyl chloride, and how are reaction conditions optimized?

  • Methodology : Benzothiophene derivatives are typically synthesized via sulfonation followed by chlorination. For example, analogous sulfonyl chlorides (e.g., benzenesulfonyl chloride) are synthesized using chlorinating agents like SOCl₂ or PCl₅ under anhydrous conditions . Reaction optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of sulfonic acid to SOCl₂) and temperature (60–80°C). Monitoring reaction progress via TLC or in-situ FTIR can help identify intermediates and byproducts. Post-synthesis purification is achieved through recrystallization or column chromatography .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use fume hoods to prevent inhalation .
  • Storage : Store in airtight containers at room temperature, away from moisture and oxidizing agents .
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect residues in approved hazardous waste containers .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • Melting Point : Confirm purity using differential scanning calorimetry (DSC) or capillary methods (mp 75–76°C for analogous compounds) .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to verify sulfonyl chloride substitution patterns (e.g., deshielded peaks at δ 7.5–8.5 ppm for aromatic protons). FTIR can identify S=O stretches (~1370 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., C₈H₅ClO₂S₂, exact mass 232.71 g/mol) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Methodology :

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Isotopic Labeling : Use 34^{34}S-labeled analogs to distinguish sulfonyl chloride signals from aromatic protons .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in substitution patterns .

Q. What strategies mitigate side reactions during sulfonation-chlorination of benzothiophene?

  • Methodology :

  • Catalyst Selection : Use Lewis acids like AlCl₃ to enhance regioselectivity, minimizing polysubstitution .
  • Solvent Optimization : Anhydrous dichloromethane or THF reduces hydrolysis of sulfonyl chloride intermediates.
  • Kinetic Control : Lower reaction temperatures (e.g., 0–5°C) slow competing hydrolysis or oxidation pathways .

Q. How can computational modeling predict reactivity and stability of this compound in aqueous environments?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate hydrolysis kinetics in explicit solvent models (e.g., water/THF mixtures).
  • DFT Calculations : Compute activation energies for nucleophilic attack at the sulfonyl chloride group, guiding pH stability profiles .

Contradiction Analysis & Experimental Design

Q. Why do reported melting points for this compound vary across studies?

  • Methodology : Variations may arise from impurities (e.g., residual solvents) or polymorphic forms. Standardize purification (e.g., recrystallization from ethyl acetate/hexane) and validate purity via HPLC (≥97% purity threshold) .

Q. How to address discrepancies in reaction yields when scaling up synthesis?

  • Methodology :

  • Heat Transfer Analysis : Use jacketed reactors to maintain consistent temperature during exothermic chlorination steps.
  • Byproduct Profiling : GC-MS identifies side products (e.g., disulfonyl chlorides) formed due to poor mixing at larger scales .

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